N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclobutanecarboxamide
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C12H11F4NO and its molecular weight is 261.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.07767662 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gene Expression Inhibition
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclobutanecarboxamide and its derivatives have been investigated for their potential to inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. This inhibition is crucial for reducing inflammation and cancer progression. Structure-activity relationship studies have shown that specific substitutions on the pyrimidine portion can significantly affect the compound's ability to inhibit gene expression, with certain modifications leading to compounds with comparable activity and improved oral bioavailability potential (Palanki et al., 2000).
Tumor Imaging and Delineation
Fluorine-18 labeled derivatives, such as 1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET) to delineate tumors. The synthesis and application of these derivatives highlight the compound's potential in enhancing tumor imaging, providing a tool for better diagnosis and treatment planning (Shoup & Goodman, 1999).
Development of Fluoropolymers
The compound's structural motif has been utilized in the development of new siloxane-containing fluoropolymers. These materials, which incorporate perfluorocyclobutane (PFCB) aromatic polyethers, exhibit promising properties for industrial applications, including flexibility, thermal stability, and chemical resistance, showcasing the compound's versatility beyond biomedical applications (Smith & Babb, 1996).
Pharmaceutical and Agrochemical Applications
The fluoroalkylated derivatives of the compound, especially those with CF3 and perfluoroalkyl motifs, are significant in pharmaceuticals and agrochemicals due to their lipophilicity and electron-withdrawing properties. These properties enhance cell-membrane permeability and chemical/metabolic stability, underlining the compound's importance in the development of new drugs and agrochemical products (Huang et al., 2018).
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclobutanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO/c13-9-5-4-8(12(14,15)16)6-10(9)17-11(18)7-2-1-3-7/h4-7H,1-3H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPVODBYIHGLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.